In Vitro Potency: Cyclopropavir Exhibits 10-Fold Superior Activity Against Wild-Type HCMV Compared to Ganciclovir
Cyclopropavir (CPV) demonstrates significantly greater in vitro potency against wild-type HCMV than ganciclovir (GCV). In HCMV-infected human foreskin fibroblasts, the mean 50% effective concentration (EC50) for CPV was 0.46 μM, whereas the EC50 for GCV was 4.1 μM [1]. This represents a 10-fold difference in potency, with no observed increase in cytotoxicity [1].
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.46 μM |
| Comparator Or Baseline | Ganciclovir: 4.1 μM |
| Quantified Difference | 10-fold lower EC50 (greater potency) |
| Conditions | HCMV-infected human foreskin fibroblasts (wild-type strain) |
Why This Matters
For researchers developing CMV inhibitors or screening compounds, the 10-fold potency advantage of cyclopropavir provides a more sensitive and effective positive control, requiring lower concentrations to achieve equivalent antiviral effects.
- [1] Gentry BG, Drach JC, Prichard MN, et al. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells. Antimicrob Agents Chemother. 2014;58(2):1073-1082. View Source
